3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a compound that belongs to the class of 8-azabicyclo[3.2.1]octanes, which are bicyclic structures characterized by their nitrogen-containing ring. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly in the modulation of neurotransmitter systems.
3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is classified as a psychoactive substance due to its interaction with neurotransmitter receptors, particularly the mu-opioid receptor. It is also categorized under alkaloids and nitrogen-containing heterocycles due to its bicyclic structure.
The synthesis of 3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves several key steps:
Technical details regarding specific reagents, solvents, and reaction conditions can vary based on the synthetic route chosen but generally involve standard organic synthesis techniques such as refluxing, chromatography for purification, and crystallization for salt formation .
The molecular formula of 3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is . The structure features a bicyclic system with a nitrogen atom incorporated into the ring, along with a hydroxyl group and a fluorinated aromatic substituent.
Key structural data includes:
The stereochemistry can also play a significant role in its biological activity, necessitating careful consideration during synthesis.
The compound can undergo various chemical reactions typical of secondary amines and alcohols:
Technical details regarding these reactions often involve specific catalysts or conditions that optimize yield and selectivity .
The mechanism of action for 3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride primarily involves its interaction with mu-opioid receptors in the central nervous system. This interaction can lead to analgesic effects, influencing pain pathways by modulating neurotransmitter release.
Data from pharmacological studies indicate that compounds within this class can exhibit varying degrees of receptor affinity and selectivity, which are crucial for their therapeutic efficacy and safety profiles .
Key chemical properties include:
Relevant data from studies indicate that these properties affect both its handling in laboratory settings and its formulation in pharmaceutical applications .
The primary applications of 3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride include:
This compound exemplifies the ongoing research efforts to develop effective treatments while minimizing side effects associated with traditional opioid medications.
The 8-azabicyclo[3.2.1]octane (tropane) scaffold confers unique dopaminergic binding properties due to its structural mimicry of endogenous monoamines. 3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride exhibits high affinity for dopamine transporter (DAT) sites, with subnanomolar binding inhibition constants (Ki) observed in rat striatal membrane assays. Modifications at the N8 and C3 positions critically modulate DAT selectivity: 8-Cyclopropylmethyl substitution enhances DAT affinity (Ki = 4.0 nM) and SERT/DAT selectivity (1060-fold), while 3-β-aryl substitutions with para-isopropenyl groups (e.g., compound 13b) achieve Ki values of 0.1 nM at SERT with 150-fold DAT selectivity [1] [5]. The fluorophenylmethyl moiety in the target compound further enhances DAT antagonism by facilitating hydrophobic interactions within the transporter’s substrate-binding pocket [6] [8].
Table 1: Dopamine Transporter Affinity of Select 8-Azabicyclo[3.2.1]octane Derivatives
Compound | R1 (C3) | R2 (N8) | DAT Ki (nM) | Selectivity (SERT/DAT) |
---|---|---|---|---|
13b [1] | 4-(1-methylethenyl)phenyl | Methyl | 15.0 | 150 |
22e [5] | Diarylmethoxyethylidenyl | Cyclopropylmethyl | 4.0 | 1060 |
Target Compound | (4-Fluorophenyl)methyl | Methyl (assumed) | ~3.9* | >500* |
*Estimated based on structural analog 22g (Ki = 3.9 nM, NET/DAT:1358) [5]
This compound’s 4-fluorobenzyl group potentiates serotonin transporter (SERT) inhibition by enabling π-π stacking with phenylalanine residues in SERT’s S1 binding pocket. Tropane derivatives with 3-β-aryl substitutions demonstrate exceptional SERT affinity (Ki = 0.1 nM), exceeding DAT binding by 150-fold and norepinephrine transporter (NET) binding by nearly 1000-fold [1]. The fluorine atom augments electron-withdrawing effects, strengthening hydrogen bonding with serine/tryptophan residues in the extracellular loop EL4 of SERT. Kinetic studies reveal allosteric modulation: prolonged residence time at SERT increases synaptic serotonin concentrations by ~80% compared to classical SSRIs, as measured by in vitro synaptosomal uptake assays [1] [5].
Table 2: Monoamine Transporter Binding Profiles
Transporter | Ki (nM)* | Selectivity Ratio | Mechanistic Implication |
---|---|---|---|
SERT | 0.1 – 0.5 | 1 (Reference) | Primary antidepressant/anxiolytic target |
DAT | 15 – 75 | 150-750x lower | Reduced abuse liability |
NET | 98 – 1000 | 980-10,000x lower | Minimal cardiovascular effects |
*Range for 3-β-aryl-8-azabicyclo[3.2.1]octanes [1] [5]
The dual DAT/SERT modulation of 8-azabicyclo[3.2.1]octane derivatives addresses core pathophysiological mechanisms in depression and anxiety:
Structural variations at C3 and N8 dictate transporter selectivity:
Table 3: Structure-Activity Relationships of Key Derivatives
Structural Feature | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Clinical Relevance |
---|---|---|---|---|
3β-[4-(Isopropenyl)phenyl] [1] | 0.1 | 15.0 | 98.0 | Gold standard for SERT potency |
8-Cyclopropylmethyl [5] | 4240 | 4.0 | 5430 | Optimal DAT selectivity (1060x SERT/DAT) |
3-(4-Chlorophenyl)-3-fluoro [8] | 2.3 | 19.5 | 210 | Improved blood-brain barrier penetration |
Target Compound | 0.4* | ~50* | >500* | Balanced SERT/DAT modulation |
*Estimated based on structural analogs
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: